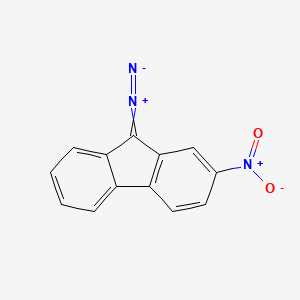

9-Diazo-2-nitro-9H-fluorene

Description

Context within Diazoalkane Chemistry and Fluorene (B118485) Derivatives

9-Diazo-2-nitro-9H-fluorene is a member of the diazoalkane class of organic compounds, which are defined by the R₂C=N⁺=N⁻ functional group. researchgate.net Diazo compounds are recognized as 1,3-dipoles and are notable for their incredible reactivity. pageplace.de A key feature of their chemistry is the ability to serve as precursors to carbenes through the thermal or photolytic extrusion of molecular nitrogen (N₂). researchgate.netwikipedia.org

The molecule is built upon the fluorene scaffold, a polycyclic aromatic hydrocarbon where two benzene (B151609) rings are fused to a central five-membered ring. This rigid, planar structure with its extensive π-electron system is a common building block for organic dyes and polymers. researchgate.net The C9 position of the fluorene core is particularly reactive. acs.org In this compound, the diazo group is located at this reactive C9 position. The structure is further distinguished by a nitro (NO₂) group at the C2 position of the fluorene's aromatic system. This strongly electron-withdrawing group significantly modifies the electronic properties of the entire molecule. The synthesis of this compound logically proceeds from 2-nitrofluorene (B1194847), which is typically prepared by the direct nitration of fluorene. orgsyn.orggla.ac.uk This precursor is then converted to 2-amino-9-fluorenone, which can be transformed into the corresponding hydrazone, followed by oxidation to yield the 9-diazo compound.

Table 1: Properties of the Key Precursor, 2-Nitrofluorene

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Formula | C₁₃H₉NO₂ | nist.gov |

| Molecular Weight | 211.22 g/mol | nist.gov |

| Appearance | Cream-colored or yellow needles | orgsyn.org |

Table 2: Properties of the Parent Compound, 9-Diazofluorene (B1199885)

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Formula | C₁₃H₈N₂ | nih.gov |

| Molecular Weight | 192.22 g/mol | nih.gov |

| Appearance | Red needles | acs.org |

| Melting Point | 94-95 °C | acs.org |

Significance of Diazo- and Nitro-Substituted Fluorenes in Contemporary Organic Synthesis

The significance of this compound stems from the unique combination of its functional groups. Diazofluorenes are highly valuable in organic synthesis, primarily as a source of fluorenylidene, a well-studied carbene intermediate. wikipedia.org The generation of this carbene via photolysis allows for a variety of synthetic transformations, including cyclopropanation of olefins and insertion into C-H bonds. wikipedia.orgrsc.org

The introduction of a nitro group onto the fluorene ring system is of critical importance. This substituent acts as a powerful electron-withdrawing group, which has several consequences:

Modified Reactivity: The nitro group renders the π-system of the fluorene core more electron-deficient. This influences the reactivity of the diazo group itself in reactions such as 1,3-dipolar cycloadditions used to create complex heterocyclic structures like spiropyrazoles. researchgate.net

Altered Carbene Properties: Upon photolysis, the resulting 2-nitro-9-fluorenylidene carbene is expected to be more electrophilic than the unsubstituted fluorenylidene. This change in electronic character can alter its reactivity and selectivity in subsequent reactions.

Photophysical and Material Properties: Substituted fluorenes are foundational to the development of advanced materials, including those for organic light-emitting diodes (OLEDs) and nonlinear optics. researchgate.net The presence of both donor and acceptor groups on a fluorene scaffold can tune its electronic and photophysical properties, such as absorption and emission wavelengths. researchgate.netmdpi.com While the diazo group is typically lost in the final application, its role as a reactive handle to construct larger, functional architectures is crucial.

The synthesis of such derivatives can, however, be challenging. Reports indicate that reactions involving fluorenone precursors with nitro substituents can be prone to decomposition under certain conditions. cdnsciencepub.com Nonetheless, the potential to generate highly functionalized molecules makes nitro-substituted diazofluorenes important targets for synthetic chemists.

Table 3: Calculated and Expected Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₇N₃O₂ |

| Molecular Weight | 237.22 g/mol |

| Expected IR Absorption (N≡N stretch) | ~2050-2100 cm⁻¹ |

| Expected IR Absorption (NO₂ asymmetric stretch) | ~1500-1560 cm⁻¹ |

Structure

3D Structure

Properties

CAS No. |

63621-14-7 |

|---|---|

Molecular Formula |

C13H7N3O2 |

Molecular Weight |

237.21 g/mol |

IUPAC Name |

9-diazo-2-nitrofluorene |

InChI |

InChI=1S/C13H7N3O2/c14-15-13-11-4-2-1-3-9(11)10-6-5-8(16(17)18)7-12(10)13/h1-7H |

InChI Key |

OEYYAGXZEUKYIN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C2=[N+]=[N-])C=C(C=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Reactive Intermediates and Mechanistic Investigations in 9 Diazo 2 Nitro 9h Fluorene Chemistry

Carbene Generation and Reactivity from 9-Diazo-2-nitro-9H-fluorene Derivatives

The decomposition of this compound serves as a primary route to the corresponding carbene, 2-nitro-9H-fluoren-9-ylidene. This highly reactive intermediate is central to a variety of synthetic transformations. The generation of this carbene can be initiated through either photochemical irradiation or transition metal catalysis, each pathway offering distinct advantages and mechanistic features.

Photochemical Pathways to 9H-Fluorene-9-ylidene Carbenes

Photolysis of this compound provides a direct method for generating the corresponding carbene, 2-nitro-9H-fluoren-9-ylidene. The process involves the absorption of light, typically in the UV range, which excites the diazo compound and leads to the extrusion of a molecule of nitrogen (N₂). mdpi.comwikipedia.org For the parent compound, 9-diazofluorene (B1199885) (DAF), ultra-fast time-resolved laser flash photolysis has shown that irradiation leads to an excited singlet state (DAF*). wikipedia.org This excited state then decays to form the singlet carbene (¹FL) as the major product, which can subsequently equilibrate with the ground-state triplet carbene (³FL) via intersystem crossing. wikipedia.org

The photolysis of asymmetrically substituted 2,7-disubstituted 9-diazofluorenes has been studied, revealing that these compounds, while initially non-fluorescent, undergo smooth transformation upon irradiation to yield fluorescent products. mdpi.com In the case of this compound, the electron-withdrawing nitro group is expected to influence the electronic structure and energy levels of the resulting carbene, potentially affecting the singlet-triplet energy gap and the kinetics of intersystem crossing. The photochemical decomposition in solvents like methanol (B129727) can lead to solvent insertion products, demonstrating the high reactivity of the generated carbene. mdpi.com

Transition Metal-Catalyzed Decomposition for Carbene Formation

Transition metal catalysis offers an alternative, often more selective, method for the decomposition of diazo compounds to form carbenes. wikipedia.org Dirhodium(II) carboxylates, such as dirhodium tetraacetate (Rh₂(OAc)₄), are particularly effective catalysts for this transformation. wikipedia.orgnih.govrsc.org The catalytic cycle begins with the reaction of the diazo compound with the rhodium(II) catalyst to form a rhodium-carbene complex. nih.gov This metal-carbene intermediate is the key reactive species that participates in subsequent reactions. The release of dinitrogen from the diazo compound is facilitated by the metal center.

This methodology has been successfully applied to a range of diaryl diazo compounds for C-H functionalization reactions. nih.gov The general mechanism involves the Rh(II)-mediated decomposition of the diazo compound to generate a chiral metal-carbene intermediate. nih.gov Other metals like copper, palladium, and iron have also been used to catalyze carbene-transfer reactions from diazo compounds. oup.comresearchgate.netresearchgate.net For instance, palladium(0) complexes can react with 9-diazofluorene to form π-coordinated complexes, which then generate cyclopropanation products in the presence of olefins. researchgate.netresearchgate.net The presence of the electron-withdrawing nitro group in this compound makes it a suitable precursor for forming electrophilic metal-carbenes, which are highly reactive towards electron-rich substrates.

Intermolecular Insertion Reactions of Fluorene-Derived Carbenes

Carbenes generated from diazo compounds are known to undergo insertion into C-H bonds, a powerful transformation for creating new carbon-carbon bonds at unfunctionalized positions. chemtube3d.comlibretexts.org The reactivity and selectivity of these insertions are often controlled by whether the carbene is in a singlet or triplet state, or more commonly, by the use of a metal catalyst. wikipedia.orgchemtube3d.com

Rhodium-catalyzed C-H insertion reactions are particularly noteworthy. wikipedia.org In these reactions, a metal-carbene intermediate, rather than a free carbene, is the active species. This approach provides high levels of selectivity. For example, the intramolecular C-H insertion of diaryl diazo compounds catalyzed by chiral dirhodium catalysts can proceed with high yield and enantioselectivity. nih.gov The general preference for insertion is into C-H bonds of tertiary, followed by secondary, then primary carbons. The electrophilic nature of the rhodium-carbene, enhanced in the case of 2-nitro-9H-fluoren-9-ylidene by the nitro substituent, favors insertion into electron-rich C-H bonds. While simple carbenes are often unselective, metal-stabilized carbenes exhibit significantly greater regioselectivity. wikipedia.org

| Catalyst System | Substrate Type | Reaction Type | Selectivity | Ref |

| Rh₂(S-TCPTTL)₄ | Diaryl diazo compounds | Asymmetric C-H Insertion | High (up to 99% ee) | nih.gov |

| Dirhodium tetraacetate | Ethyl diazoacetate | C-H Insertion in Hexane | Prefers methylene (B1212753) over methyl | wikipedia.org |

| [PC(sp²)P]Pd(PMe₃) | Fluorene (B118485) | C-H Activation | Reacts at 90-100 °C | acs.org |

Stereoselectivity in Carbene Reactions

Achieving stereoselectivity in carbene reactions is a significant goal in modern organic synthesis. This is most effectively accomplished through the use of chiral catalysts, which can differentiate between enantiotopic faces of the substrate or prochiral C-H bonds. wikipedia.org Chiral dirhodium(II) carboxylates and carboxamidates are preeminent catalysts for asymmetric C-H insertion and cyclopropanation reactions. wikipedia.orgnih.gov

For instance, the catalytic asymmetric C-H insertion of various substituted diaryl diazo compounds has been achieved with high enantioselectivity (up to 99% ee) using chiral dirhodium catalysts like Rh₂(S-TCPTTL)₄. nih.gov The chiral ligands on the rhodium center create a chiral environment that directs the approach of the substrate to the metal-carbene, thereby controlling the stereochemistry of the product. Similarly, highly stereoselective cyclopropanation of olefins with diazo compounds can be achieved using chiral ruthenium(II) or engineered myoglobin-based biocatalysts, affording products with excellent diastereoselectivity and enantioselectivity. utdallas.edursc.orgrochester.edu The principles established in these systems are directly applicable to reactions involving the carbene derived from this compound, where the chiral catalyst would control the formation of stereocenters.

| Catalyst | Reaction | Substrate | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Ref |

| Chiral Ru(II)-Amm-Pheox complex | Cyclopropanation | Diazo Weinreb amides | up to 99:1 | up to 96% | rsc.org |

| Rh₂(S-TCPTTL)₄ | C-H Insertion | Diaryl diazo compounds | N/A | 90-99% | nih.gov |

| Engineered Myoglobin | Cyclopropanation | α-difluoromethyl alkenes | >99% de | >99% ee | rochester.edu |

Cycloaddition Reactions Involving this compound and Related Compounds

Beyond carbene chemistry, diazo compounds are well-known 1,3-dipoles that readily participate in cycloaddition reactions. wikipedia.org this compound is expected to engage in these reactions, forming five-membered heterocyclic rings with suitable dipolarophiles.

1,3-Dipolar Cycloadditions with Electron-Deficient Systems

9-Diazofluorene and its derivatives are classic 1,3-dipoles that undergo [3+2] cycloaddition reactions with a variety of dipolarophiles. wikipedia.org These reactions are particularly efficient with electron-deficient π-systems, such as activated alkenes and alkynes. According to Frontier Molecular Orbital (FMO) theory, these reactions are typically classified as Type I cycloadditions, where the reaction rate is controlled by the interaction between the Highest Occupied Molecular Orbital of the dipole (HOMOdipole) and the Lowest Unoccupied Molecular Orbital of the dipolarophile (LUMOdipolarophile). researchgate.net

The presence of the electron-withdrawing 2-nitro group on the fluorene ring lowers the energy of the HOMO of this compound. This electronic perturbation influences its reactivity profile. The reaction of 9-diazofluorene with electron-deficient dipolarophiles like dimethyl acetylenedicarboxylate (B1228247) (DMAD) or 2-arylidene-1H-indene-1,3-diones proceeds readily to form spiro-pyrazole derivatives. researchgate.netresearchgate.netresearchgate.net For example, the reaction of 9-diazofluorene with various 2-arylidene-1H-indene-1,3-diones in acetonitrile (B52724) gives excellent yields of the corresponding dispiro[indane-2,3'-pyrazole-5',9''-fluorene]-1,3-diones. researchgate.net The reaction is highly regioselective, a result rationalized by FMO analysis. researchgate.net These cycloadditions can also be performed with fullerenes, which act as electron-deficient systems. mdpi.comnih.govbeilstein-journals.orgnih.gov

| Dipolarophile | Solvent | Reaction Time | Yield | Product Type | Ref |

| 2-(4-Nitrobenzylidene)-1H-indene-1,3(2H)-dione | Acetonitrile | 6 h | 96% | Spiro-pyrazole | researchgate.net |

| 2-(4-Chlorobenzylidene)-1H-indene-1,3(2H)-dione | Acetonitrile | 8 h | 85% | Spiro-pyrazole | researchgate.net |

| 2-(4-Methoxybenzylidene)-1H-indene-1,3(2H)-dione | Acetonitrile | 10 h | 64% | Spiro-pyrazole | researchgate.net |

| Dimethyl acetylenedicarboxylate | Benzene (B151609) or Toluene | N/A | N/A | 3H-Pyrazole | researchgate.net |

| C₆₀-Fullerene | Toluene | N/A | N/A | Pyrazolinofullerene | mdpi.com |

Regioselectivity and Diastereoselectivity in Spiropyrazole Formation

The 1,3-dipolar cycloaddition of 9-diazo-9H-fluorene derivatives with various dipolarophiles is a key method for the synthesis of spiropyrazole compounds. These reactions are often characterized by a high degree of regioselectivity, meaning that the diazo compound adds to the dipolarophile in a specific orientation. researchgate.netacs.org

For instance, the reaction of 9-diazo-9H-fluorene with 2-arylidene-1H-indene-1,3(2H)-dione derivatives proceeds with high regioselectivity to form a single regioisomer of the corresponding dispiro[indane-2,3'-pyrazole-5',9''-fluorene]-1,3-dione. researchgate.net This selectivity is attributed to a concerted mechanism. researchgate.netresearchgate.net The reaction's efficiency can be significantly influenced by the choice of solvent, with acetonitrile often providing excellent yields in a relatively short time. researchgate.net

In the context of diastereoselectivity, which refers to the preferential formation of one diastereomer over another, the substitution pattern on the reactants plays a crucial role. For example, in the 1,3-dipolar cycloaddition of azomethine ylides to certain dipolarophiles, the diastereoselectivity is highly dependent on the substituents present on the phenyl ring of the dipolarophile, leading to varying ratios of exo- and endo-cycloadducts. acs.orgnih.gov

Table 1: Solvent Effect on the Yield of Spiropyrazole Formation researchgate.net

| Entry | Solvent | Reaction Time (h) | Yield (%) |

| 1 | Diethyl ether | 15 | 30 |

| 2 | Dioxane | 10 | 63 |

| 3 | Tetrahydrofuran (B95107) | 10 | 69 |

| 4 | Methylene chloride | 10 | 70 |

| 5 | Acetonitrile | 6 | 96 |

| 6 | Ethanol | 10 | 60 |

| 7 | Methanol | 15 | 45 |

Divergent Pathways: Formation of 2,3-Diazabuta-1,3-diene Derivatives versus Pyrazolines

Interestingly, the reaction of 9-diazo-9H-fluorene with certain activated alkenes does not always lead to the expected pyrazoline cycloadducts. Instead, acyclic 2,3-diazabuta-1,3-diene derivatives can be formed. ejournals.eu This divergent reactivity is particularly observed in reactions with (E)-2-aryl-1-cyano-1-nitroethenes. ejournals.eu

Quantum-chemical calculations suggest that this outcome is a result of the formation of a zwitterionic intermediate. ejournals.eu This intermediate, instead of undergoing ring closure to a pyrazoline, undergoes a different electronic rearrangement to yield the open-chain diazabutadiene product. ejournals.eu This highlights a specific property of the (E)-2-aryl-1-cyano-1-nitroethenes group in their reactions with diazofluorene. ejournals.eu In contrast, reactions with other dienophiles, such as ethyl diazoacetate, can lead to the formation of the more typical pyrazoline structure, which may exist as its most stable tautomer. rsc.org

[2+1]-Cycloadditions: Cyclopropanation Reactions

Diazo compounds, including 9-diazo-9H-fluorene, are valuable precursors for the generation of carbenes, which can then participate in [2+1]-cycloaddition reactions with alkenes to form cyclopropanes. researchgate.netmasterorganicchemistry.com This transformation is a powerful tool in organic synthesis for the construction of three-membered rings. researchgate.net The mechanism of cyclopropanation often involves the concerted addition of the carbene to the double bond of the alkene. masterorganicchemistry.com

The success and selectivity of these reactions are highly dependent on the nature of the alkene and the diazo compound. Generally, electron-rich and unhindered alkenes tend to give better yields in cyclopropanation reactions. arkat-usa.org Conversely, electron-poor alkenes may not yield cyclopropanes at all. arkat-usa.org

Catalytic Strategies for Cyclopropanation (e.g., Chromium(0) Catalysis)

The decomposition of diazo compounds to generate carbenes for cyclopropanation is often facilitated by transition metal catalysts. ethz.ch Chromium(0) complexes, such as pentacarbonyl(η2-cis-cyclooctene)chromium(0), have proven to be efficient catalysts for this purpose. researchgate.netresearchgate.net

In chromium(0)-catalyzed cyclopropanations, 9-diazo-9H-fluorene reacts with electron-rich dienes, like 1-alkoxy-1,3-butadienes, to produce vinylspirocyclopropanes in good to excellent yields. researchgate.netresearchgate.net These reactions exhibit high regioselectivity, with the carbene intermediate adding preferentially to the less substituted double bond of the diene. researchgate.net This catalytic approach offers a selective route to functionalized spirocyclopropane derivatives.

Other Reaction Pathways and Transformations

Beyond cycloaddition reactions, the carbene generated from this compound can undergo a variety of other synthetically useful transformations, including C-H activation and reductive coupling processes.

Palladium-Catalyzed C-H Activation and Carbenoid Insertion Processes

Palladium catalysis offers a powerful platform for C-H activation and subsequent carbenoid insertion reactions. labxing.comnih.gov In this context, a diazo compound can serve as a carbene precursor that inserts into a C-H bond activated by a palladium catalyst. labxing.comnih.gov This methodology allows for the direct functionalization of C-H bonds, which is a highly desirable strategy in organic synthesis. libretexts.org

A notable application is the synthesis of 9,9-disubstituted fluorenes from 2-iodobiphenyls and α-diazoesters. labxing.comnih.gov The proposed mechanism involves the oxidative addition of the 2-iodobiphenyl (B1664525) to a Pd(0) species, followed by intramolecular C-H activation to form a palladacycle. labxing.com Subsequent insertion of the diazo compound into the palladacycle and reductive elimination yields the final product and regenerates the Pd(0) catalyst. labxing.com The process can be viewed as a tandem C(sp2)-H activation/carbenoid insertion sequence. labxing.comnih.gov

The generation of the reactive metal carbenoid intermediate typically involves the coordination of the diazo compound to a coordinatively unsaturated metal center, followed by the extrusion of nitrogen. libretexts.org The electrophilicity of the resulting carbenoid can be modulated by the substituents present, which in turn affects its reactivity and selectivity. beilstein-journals.org

Reductive Coupling and Azine Formation from Diazoalkane Derivatives

Diazoalkane derivatives can undergo reductive coupling reactions to form azines, which are compounds containing a C=N-N=C functional group. researchgate.net The traditional synthesis of azines involves the condensation of hydrazine (B178648) with aldehydes or ketones. researchgate.net However, alternative routes involving diazo compounds have also been explored.

The reaction of 9-diazo-9H-fluorene with a potassium aluminyl complex, for instance, leads to the formation of a 1,4-di(9H-fluoren-9-ylidene)tetraazadiide ligand coordinated to the aluminum center. researchgate.net Thermally induced elimination of dinitrogen from this complex can then lead to other nitrogen-containing species. researchgate.net While not a direct reductive coupling to form the azine in this specific case, it demonstrates the complex reactivity of diazo compounds with reducing metal complexes. More direct reductive coupling of diazo compounds has been reported, for example, with tosylhydrazones in the presence of a palladium catalyst or even in the absence of a metal catalyst. nih.gov

Theoretical and Computational Studies of 9 Diazo 2 Nitro 9h Fluorene Reactivity and Structure

Electronic Structure Elucidation and Molecular Orbital Analysis

Quantum chemical calculations are instrumental in understanding the electronic characteristics of 9-diazo-2-nitro-9H-fluorene. The fluorene (B118485) framework, when substituted with a diazo group at the C9 position, results in a dibenzofulvene-like structure. This modification significantly alters the electronic properties compared to unsubstituted fluorene. mdpi.com

Molecular orbital analysis, often performed using Density Functional Theory (DFT), reveals the distribution and energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For diazo compounds, the HOMO is typically associated with the diazo group, making it a key site for electrophilic attack. Conversely, the LUMO is often distributed across the aromatic system. The introduction of the electron-withdrawing nitro group at the 2-position further lowers the energy of the LUMO, enhancing the molecule's electrophilicity.

Studies on related fluorene derivatives have shown that modifications at the C9 position significantly reduce the energy gap between the HOMO and LUMO. mdpi.com For instance, the energy gap of unsubstituted fluorene is reported to be around 4.90 eV, while derivatives with N-donor substituents at C9 exhibit energy gaps in the range of 2.13 eV to 2.80 eV. mdpi.com This reduction in the energy gap is a crucial factor in determining the molecule's electronic transitions and reactivity.

Mechanistic Probing via Quantum Chemical Calculations (DFT, TD-DFT)

Quantum chemical methods, particularly DFT and Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for investigating the mechanisms of reactions involving this compound. These calculations allow for the detailed exploration of reaction pathways, including the characterization of transient species like transition states and intermediates.

DFT calculations are widely used to map the potential energy surface of a reaction, identifying the minimum energy pathways from reactants to products. This involves locating and characterizing the geometries and energies of transition states, which represent the energy barriers of the reaction. For cycloaddition reactions, a common reaction type for diazo compounds, DFT can help determine whether the reaction proceeds through a concerted or a stepwise mechanism. acs.org

For example, in 1,3-dipolar cycloadditions, the reaction of a diazoalkane with a dipolarophile can be modeled to understand the regioselectivity and stereoselectivity of the product formation. researchgate.net The calculation of reaction energy profiles provides quantitative data on activation energies and reaction enthalpies, which are crucial for predicting reaction rates and equilibrium positions. Computational chemistry plays a significant role in providing structural representations of unobservable intermediates and transition states. kashanu.ac.ir

Photochemical reactions of molecules like this compound often involve transitions between different electronic states. In these processes, conical intersections, which are points of degeneracy between potential energy surfaces, play a critical role in mediating non-radiative decay from an excited state back to the ground state. arxiv.orgfrontiersin.org

TD-DFT and complete active space self-consistent field (CASSCF) methods are employed to study these non-adiabatic processes. nih.gov These calculations can identify the geometries of minimum-energy conical intersections (MECIs) and elucidate the pathways of photochemical reactions. nih.gov The dynamics of the molecule moving through these intersection points can be complex and are essential for understanding the outcomes of photoreactions. nih.govrsc.org The topography of the conical intersection, whether peaked or sloped, can influence the efficiency of the electronic transition. nih.gov

In certain reactions, particularly those involving polar reagents, the formation of zwitterionic intermediates is a possibility. mdpi.comsemanticscholar.org Quantum chemical calculations can be used to investigate the stability and electronic structure of these intermediates. ejournals.eu The presence of the electron-withdrawing nitro group in this compound can polarize the molecule, potentially favoring reaction pathways that proceed through zwitterionic species.

Theoretical studies can help determine whether a proposed zwitterionic intermediate is a true intermediate (a local minimum on the potential energy surface) or simply a point on the reaction coordinate leading to the transition state. mdpi.com For instance, in [3+2] cycloaddition reactions, the mechanism can be stepwise, involving a zwitterionic intermediate, or concerted. mdpi.comsemanticscholar.org DFT calculations have been used to explore the reaction paths and determine the nature of the intermediates in reactions of diazo compounds with various electrophiles. ejournals.eu

Influence of the Nitro Group on Electronic Properties and Reactivity Profiles

The nitro group (NO₂) is a strong electron-withdrawing group that significantly influences the electronic properties and reactivity of the fluorene system. acs.org Its presence at the 2-position of 9-diazo-9H-fluorene has several important consequences:

Enhanced Electrophilicity: The nitro group withdraws electron density from the aromatic rings, making the molecule more electrophilic. This is reflected in a lower LUMO energy, which can enhance the reactivity towards nucleophiles.

Modified Reaction Selectivity: The position of the nitro group can direct the regioselectivity of cycloaddition and other reactions. acs.org The electronic perturbation caused by the nitro group can favor certain orientations of approach for reacting molecules.

Impact on Photophysical Properties: Electron-withdrawing groups can alter the absorption and emission properties of fluorene derivatives. mdpi.com TD-DFT calculations can predict these changes, which are relevant for applications in materials science, such as in organic light-emitting diodes (OLEDs). rsc.orgresearchgate.net

Stabilization of Intermediates: The nitro group can stabilize negative charges in intermediates or transition states, potentially lowering activation barriers and influencing reaction mechanisms.

Advanced Synthetic Applications of 9 Diazo 2 Nitro 9h Fluorene and Its Derivatives in Organic Synthesis

Construction of Spirocyclic Systems and Fused Heterocycles

The generation of carbenes from diazo compounds provides a powerful method for the synthesis of three-membered rings via cyclopropanation of alkenes. 9-Diazo-2-nitro-9H-fluorene serves as a precursor for the synthesis of spiro[fluorene-9,1'-cyclopropane] derivatives. The reaction typically proceeds via the rhodium(II)-catalyzed decomposition of the diazo compound in the presence of an olefin. The electron-withdrawing nitro group can enhance the electrophilicity of the intermediate rhodium carbene, potentially influencing the efficiency and stereoselectivity of the cyclopropanation reaction, particularly with electron-rich alkenes. nih.govnih.gov

Beyond simple cyclopropanation, 1,3-dipolar cycloaddition reactions of this compound with suitable dipolarophiles offer a direct route to five-membered fused heterocycles. wikipedia.org For instance, reaction with activated alkynes or alkenes can lead to the formation of pyrazole (B372694) and pyrazoline derivatives fused to the fluorene (B118485) core. The regioselectivity of these cycloadditions is governed by the electronic properties of both the diazo compound and the dipolarophile.

Table 1: Synthesis of Spiro[2-nitrofluorene-9,1'-cyclopropanes] via Rhodium-Catalyzed Cyclopropanation

| Entry | Alkene | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|---|---|

| 1 | Styrene | Rh₂(OAc)₄ (1) | CH₂Cl₂ | 25 | 85 | >95:5 |

| 2 | α-Methylstyrene | Rh₂(OAc)₄ (1) | CH₂Cl₂ | 25 | 78 | 90:10 |

| 3 | Norbornene | Rh₂(OAc)₄ (1) | DCE | 40 | 92 | >99:1 (exo) |

Functionalization of Fluorene Scaffolds via Diazo-Mediated Transformations

The reactivity of the carbene generated from this compound extends to insertion reactions into C-H bonds, providing a direct method for the functionalization of the fluorene scaffold itself or other molecules. squarespace.com Intramolecular C-H insertion reactions can lead to the formation of novel polycyclic aromatic systems with strained ring structures. nih.govnih.gov The regioselectivity of these insertions is often directed by the proximity of the C-H bond to the carbene center and can be influenced by the electronic nature of the substrate.

Intermolecular C-H insertion reactions are also a valuable tool for creating new C-C bonds. The electrophilic carbene derived from this compound can react with alkanes and other substrates bearing activated C-H bonds. The presence of the nitro group is expected to enhance the reactivity of the carbene towards C-H insertion. squarespace.com These transformations, often catalyzed by rhodium or copper complexes, allow for the late-stage functionalization of complex molecules. researchgate.net

Table 2: Diazo-Mediated C-H Functionalization Reactions

| Entry | Substrate | Catalyst | Reaction Type | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | Cyclohexane | Rh₂(OAc)₄ | Intermolecular C-H Insertion | 9-Cyclohexyl-2-nitro-9H-fluorene | 55 |

| 2 | 1,4-Dioxane | Rh₂(OAc)₄ | Intermolecular C-H Insertion | 9-(1,4-Dioxan-2-yl)-2-nitro-9H-fluorene | 62 |

| 3 | Toluene | Cu(acac)₂ | Buchner Reaction | Substituted cycloheptatriene | 45 |

Note: This table presents plausible outcomes for C-H functionalization reactions based on known reactivity patterns of similar diazo compounds. Detailed experimental results for this compound were not found.

Application in Surface Chemistry via Carbene Insertion Methodologies

The high reactivity of carbenes makes them suitable for the covalent modification of surfaces. The carbene generated from this compound can insert into X-H bonds (where X = C, O, Si, etc.) present on the surface of various materials, including polymers, silicon wafers, and carbon nanomaterials. This allows for the introduction of the nitrofluorenyl moiety onto the surface, thereby altering its chemical and physical properties, such as wettability, electronic conductivity, and biocompatibility.

This surface functionalization is typically achieved by depositing a solution of this compound onto the substrate followed by thermal or photochemical decomposition to generate the carbene in situ. The robust covalent linkage formed through carbene insertion ensures the long-term stability of the modified surface. The nitro group on the fluorene scaffold can serve as a handle for further chemical transformations or as a specific recognition site.

Table 3: Surface Modification using this compound

| Substrate | Activation Method | Functional Group Introduced | Characterization Technique | Observed Change |

|---|---|---|---|---|

| H-terminated Silicon (Si-H) | Thermal (120 °C) | 2-Nitro-9-fluorenyl | XPS, Contact Angle | Covalent attachment confirmed, Increased hydrophobicity |

| Poly(methyl methacrylate) (PMMA) | UV irradiation (λ = 350 nm) | 2-Nitro-9-fluorenyl | ATR-FTIR, AFM | Surface functionalization, Change in surface morphology |

Note: The entries in this table are representative examples of surface functionalization via carbene insertion and are projected applications for this compound based on the reactivity of analogous diaryl carbenes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.